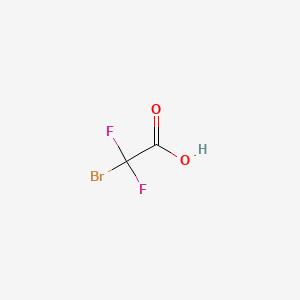
Bromodifluoroacetic acid
Cat. No. B1271540
Key on ui cas rn:
354-08-5
M. Wt: 174.93 g/mol
InChI Key: LZCMQBRCQWOSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09249086B2
Procedure details


This compound was prepared according to Example 2a from bromodifluoroacetic acid (9.82 g; 68.7 mmol), benzyl alcohol (7.0 g; 65 mmol), and p-toluenesulphonic acid monohydrate (50 mg) in cyclohexane (120 mL). The crude product obtained after evaporation was used as is without any further workup in 3b.



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4].[CH2:8](O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1CCCCC1>[Br:1][C:2]([F:7])([F:6])[C:3]([O:5][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:4] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.82 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)O)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Four
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound was prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(=O)OCC1=CC=CC=C1)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

